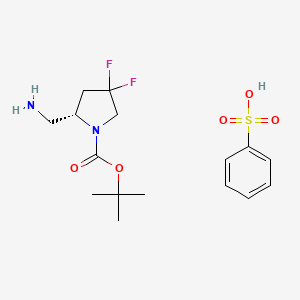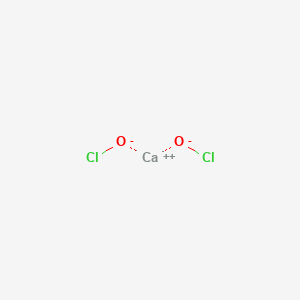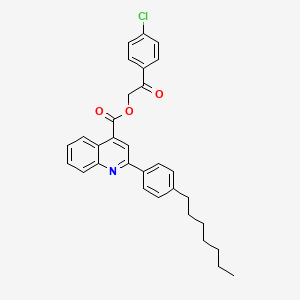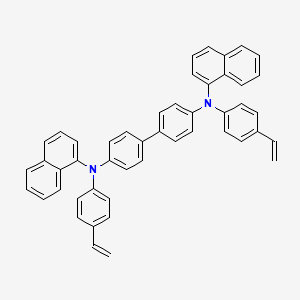
QVD-OPH;Quinoline-Val-Asp-Difluorophenoxymethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-Val-Asp-Difluorophenoxymethylketone, commonly known as QVD-OPH, is a potent, irreversible pan-caspase inhibitor. It is widely used in scientific research due to its ability to inhibit caspases 1, 3, 8, and 9, which are crucial enzymes involved in the process of apoptosis (programmed cell death). The compound has shown significant potential in preventing apoptosis, making it valuable in various fields such as biology, medicine, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-Val-Asp-Difluorophenoxymethylketone involves multiple steps, starting with the preparation of the quinoline derivative, followed by the incorporation of valine and aspartate residues, and finally the attachment of the difluorophenoxymethylketone group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Quinoline-Val-Asp-Difluorophenoxymethylketone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline-Val-Asp-Difluorophenoxymethylketone primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Quinoline-Val-Asp-Difluorophenoxymethylketone has a wide range of scientific research applications:
Biology: It is used to study apoptosis and cell death mechanisms, providing insights into various diseases and potential therapeutic targets
Medicine: The compound has shown potential in preventing apoptosis in various medical conditions, including neurodegenerative diseases, cancer, and viral infections
Chemistry: It is used as a tool to investigate the chemical properties and reactivity of caspase inhibitors
Industry: Quinoline-Val-Asp-Difluorophenoxymethylketone is used in the development of new drugs and therapeutic agents, as well as in the production of research reagents
Mechanism of Action
Quinoline-Val-Asp-Difluorophenoxymethylketone exerts its effects by irreversibly inhibiting caspases, which are enzymes that play a critical role in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing them from cleaving their substrates and thereby blocking the apoptotic process. This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme .
Comparison with Similar Compounds
Quinoline-Val-Asp-Difluorophenoxymethylketone is unique among caspase inhibitors due to its high potency and irreversible binding. Similar compounds include:
Z-VAD-FMK: A reversible pan-caspase inhibitor with lower potency compared to Quinoline-Val-Asp-Difluorophenoxymethylketone
Boc-D-fmk: Another reversible caspase inhibitor, but with higher cytotoxicity at elevated concentrations
Emricasan (IDN-6556): A caspase inhibitor with a different chemical structure and mechanism of action
Quinoline-Val-Asp-Difluorophenoxymethylketone stands out due to its irreversible inhibition and lower cytotoxicity, making it a preferred choice for many research applications .
Properties
Molecular Formula |
C26H27F2N3O7 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C26H25F2N3O6.H2O/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28;/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34);1H2 |
InChI Key |
ONOTWLLTFZMERH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)


![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)
![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)

![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
